molecular formula C7H8N2O3 B1381333 5-Acetamido-1H-pyrrole-2-carboxylic acid CAS No. 869116-31-4

5-Acetamido-1H-pyrrole-2-carboxylic acid

Cat. No. B1381333
M. Wt: 168.15 g/mol
InChI Key: JPWRTOKASDJRDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Acetamido-1H-pyrrole-2-carboxylic acid, also known as APICA, is a naturally occurring compound with potential implications in various fields of research and industry. It is a derivative of Pyrrole-2-carboxylic acid, an organic compound with the formula HNC4H3CO2H . The molecular formula of 5-Acetamido-1H-pyrrole-2-carboxylic acid is C7H8N2O3 and it has a molecular weight of 168.15 g/mol.


Synthesis Analysis

The synthesis of pyrrole derivatives involves various methods. One such method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . Another approach involves the use of bio-renewable feedstocks like cellulose and chitin . By analyzing existing knowledge on chemical reactions in large databases, several promising synthetic routes were shortlisted, with the reaction of D-glucosamine and pyruvic acid being the most interesting to make pyrrole-2-carboxylic acid (PCA) .

Scientific Research Applications

Chemical Synthesis

5-Acetamido-1H-pyrrole-2-carboxylic acid and its derivatives play a significant role in chemical synthesis. For example, the synthesis of Δ1-pyrroline-5-carboxylate involves γ,γ-Dicarbethoxy-γ-acetamidobutyraldehyde, which is hydrolyzed to yield Δ-pyrroline-5-carboxylic acid (Strecker, 1971).

Anticancer and Antimicrobial Activity

5-Oxopyrrolidine derivatives, related to 5-Acetamido-1H-pyrrole-2-carboxylic acid, have been studied for their potential anticancer and antimicrobial activities. Compounds synthesized from 1-(4-acetamidophenyl)-5-oxopyrrolidine carboxylic acid showed promising activity against A549 cells and multidrug-resistant Staphylococcus aureus strains (Kairytė et al., 2022).

Enzymatic Synthesis and Purification

Enzymatic synthesis of Δ1-Pyrroline-5-carboxylic acid (P5C), an intermediate in the metabolism of proline, ornithine, and glutamic acid, has been reported. This method provides a biologically active l-stereoisomer of P5C, offering insights into the biological applications of related compounds (Smith et al., 1977).

Biosynthesis in Aromatic Rice

5-Acetamido-1H-pyrrole-2-carboxylic acid derivatives, specifically 2-Acetyl-1-pyrroline, have been identified as major flavor compounds in aromatic rice varieties. The study on the biosynthetic mechanism of these compounds in rice callus revealed significant insights into the metabolic pathways and the role of precursors like Δ1-pyrroline-5-carboxylic acid in flavor development (Huang et al., 2008).

Insecticidal Activities

Novel acetamido derivatives containing N-pyridylpyrazole carboxamides, structurally related to 5-Acetamido-1H-pyrrole-2-carboxylic acid, have been synthesized and evaluated for their insecticidal activities. Some compounds exhibited strong insecticidal activity against Plutella xylostella (Kang et al., 2013).

Future Directions

The future directions of research on 5-Acetamido-1H-pyrrole-2-carboxylic acid could involve exploring its potential implications in various fields of research and industry. Additionally, more research is needed to understand its biological activities and potential applications .

properties

IUPAC Name

5-acetamido-1H-pyrrole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c1-4(10)8-6-3-2-5(9-6)7(11)12/h2-3,9H,1H3,(H,8,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPWRTOKASDJRDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Acetamido-1H-pyrrole-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.